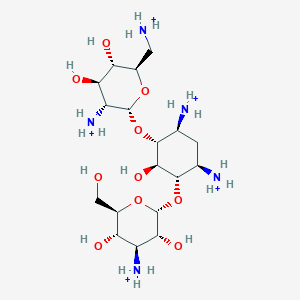
kanamycin B(5+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
kanamycin B(5+) is an aminoglycoside antibiotic produced by the bacterium Streptomyces kanamyceticus. It is part of the kanamycin family, which also includes kanamycin A and kanamycin C. kanamycin B(5+) is known for its effectiveness against a broad spectrum of bacteria, including Mycobacterium tuberculosis. It works by inhibiting protein synthesis in bacteria, making it a valuable tool in the treatment of various bacterial infections .
准备方法
Synthetic Routes and Reaction Conditions: kanamycin B(5+) is primarily produced through fermentation using Streptomyces kanamyceticus. The biosynthesis involves several enzymatic steps, including the conversion of precursor molecules into kanamycin B. The process can be optimized through metabolic engineering to increase yield and purity .
Industrial Production Methods: In industrial settings, kanamycin B is produced by cultivating Streptomyces kanamyceticus in large fermentation tanks. The fermentation medium typically contains sources of carbon, nitrogen, and other nutrients necessary for bacterial growth. After fermentation, kanamycin B is extracted and purified using various chromatographic techniques .
化学反应分析
Types of Reactions: kanamycin B(5+) undergoes several types of chemical reactions, including:
Oxidation: kanamycin B(5+) can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on kanamycin B.
Substitution: Substitution reactions can introduce new functional groups into the kanamycin B molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce keto derivatives, while substitution can introduce new alkyl or acyl groups .
科学研究应用
kanamycin B(5+) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: Utilized in the development of new antibiotics and treatments for bacterial infections.
Industry: Applied in the production of genetically modified organisms and as a selection agent in molecular biology
作用机制
kanamycin B(5+) exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site in the vicinity of nucleotide 1400 in the 16S ribosomal RNA of the 30S subunit. As a result, the bacterium is unable to synthesize proteins vital to its growth, leading to bacterial cell death .
相似化合物的比较
Kanamycin A: Another member of the kanamycin family, also produced by Streptomyces kanamyceticus. It has a similar mechanism of action but differs slightly in its chemical structure.
Amikacin: A semisynthetic aminoglycoside derived from kanamycin A. It is more resistant to enzymatic degradation and is used to treat infections caused by resistant bacteria.
Gentamicin: Another aminoglycoside antibiotic with a broader spectrum of activity and different resistance profiles .
Uniqueness of kanamycin B(5+): kanamycin B(5+) is unique due to its specific binding affinity to the bacterial ribosome and its effectiveness against a wide range of bacterial species. Its production can be optimized through metabolic engineering, making it a valuable antibiotic in both clinical and research settings .
属性
分子式 |
C18H42N5O10+5 |
|---|---|
分子量 |
488.6 g/mol |
IUPAC 名称 |
[(1S,2R,3S,4S,5R)-5-azaniumyl-2-[(2R,3R,4R,5S,6R)-3-azaniumyl-6-(azaniumylmethyl)-4,5-dihydroxyoxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]azanium |
InChI |
InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/p+5/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
InChI 键 |
SKKLOUVUUNMCJE-FQSMHNGLSA-S |
手性 SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)[NH3+])O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C[NH3+])O)O)[NH3+])[NH3+] |
规范 SMILES |
C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)[NH3+])O)O)OC3C(C(C(C(O3)C[NH3+])O)O)[NH3+])[NH3+] |
同义词 |
aminodeoxykanamycin bekanamycin bekanamycin sulfate bekanamycin sulfate (1:1) kanamycin B kanendomycin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


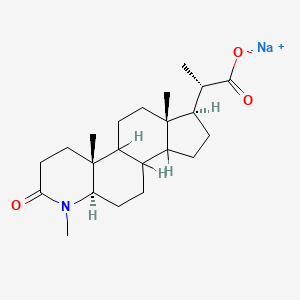
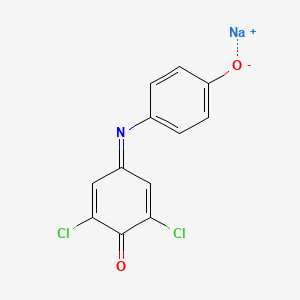
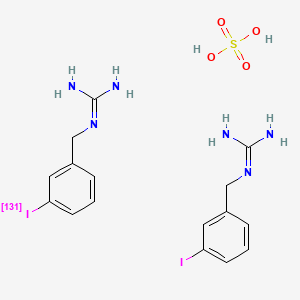
![(2R,3R,4S,5S,6R)-2-[(2R,3R)-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1261222.png)
![acetic acid [(1S)-1-hydroxy-1,10a,12a-trimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydrochrysen-2-yl] ester](/img/structure/B1261224.png)
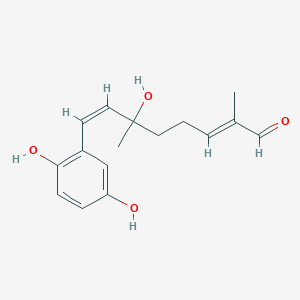
![(2R,3S,4R)-2-[(1E)-1,3-Butadienyl]-4-[(1E,3E)-1,3-pentadienyl]tetrahydrofuran-3-ol](/img/structure/B1261227.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-[(2E,6S)-2-(hydroxymethyl)-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyocta-2,7-dienoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1261228.png)
![1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol](/img/structure/B1261230.png)

![(5S,5aR,8aS,8bR)-7-tert-butyl-5-(4-methoxyphenyl)-8b-methyl-2-(3-methylphenyl)-5a,8a-dihydro-5H-pyrrolo[1,2]pyrrolo[4,5-a]imidazole-1,3,6,8-tetrone](/img/structure/B1261233.png)
![Cyclopropyl-[5-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]-1-piperidinyl]sulfonyl]-2-methyl-2,3-dihydroindol-1-yl]methanone](/img/structure/B1261234.png)
![(2E)-2-(4-methylbenzylidene)-6-[4-(2-pyridyl)piperazine-1-carbonyl]-4H-1,4-benzothiazin-3-one](/img/structure/B1261235.png)

